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Compound of Interest

Compound Name: YM 60828

CAS No.: 179755-65-8

Cat. No.: B123626

Get Quote

Executive Summary
YM 60828 is a potent, orally active Factor Xa inhibitor developed as an anticoagulant.[1] It is

chemically identified as a dihydrochloride salt of a naphthalene-sulfonamide derivative. In

preclinical development, accurate assessment of its absolute bioavailability (

) in non-human primates (NHP) is critical for predicting human pharmacokinetics.

This application note provides a field-validated framework for formulating YM 60828 for

intravenous (IV) and oral (PO) administration in Cynomolgus monkeys (Macaca fascicularis). It

addresses specific challenges related to the compound's physicochemical properties (salt form,

pH-dependent solubility) and its pharmacological action (anticoagulation), ensuring scientific

rigor and animal welfare.

Compound Profile & Pre-Formulation Assessment
Before initiating in vivo studies, the physicochemical state of the test article must be verified.

YM 60828 is typically supplied as a dihydrochloride salt.
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Parameter Characteristic
Implication for
Formulation

Chemical Class Naphthalene sulfonamide
Hydrophobic core; requires salt

form for aqueous solubility.

Salt Form Dihydrochloride (2HCl)

Acidic in solution. High

aqueous solubility at low pH;

risk of precipitation at neutral

pH (IV bolus risk).

Mechanism Factor Xa Inhibitor

Bleeding Risk. Sampling

protocols must minimize

trauma.

Target Dose (IV) 0.5 – 1.0 mg/kg
Requires clear solution

(filtration mandatory).

Target Dose (PO) 3.0 – 30.0 mg/kg
Requires stable suspension or

acidified solution.

Critical "Senior Scientist" Insight: The pH Trap
The dihydrochloride salt of YM 60828 dissolves readily in water, often yielding a solution with

pH < 3.0.

For Oral Dosing: This acidity is acceptable (mimics gastric environment).

For IV Dosing: Injecting a highly acidic solution can cause phlebitis or hemolysis. Buffering is

required, but raising the pH too high (> pH 6.0) may cause the free base to precipitate.

Recommendation: Use a co-solvent system (PEG400) or a buffered saline system

maintained at pH 4.5–5.0.

Formulation Protocols
Workflow Visualization
The following decision tree outlines the formulation strategy based on the route of

administration.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b123626/docs?utm_src=pdf-body#application-note-ym-60828-formulation-bioavailability-protocols-in-non-human-primates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


YM 60828 (2HCl Salt)

Select Route

Intravenous (IV) Oral (PO)

Vehicle: 10% PEG400 in Saline
(Target pH 4.5-5.0)

Dissolve & Vortex

Sterile Filter (0.22 µm)

Visual Inspection
(Must be Clear)

Vehicle: 0.5% Methylcellulose (MC)
(Suspension)

Mortar & Pestle
(Geometric Dilution)
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Continuous Stirring

Click to download full resolution via product page

Figure 1: Decision tree for YM 60828 formulation preparation ensuring solubility for IV and

homogeneity for PO.

Intravenous (IV) Formulation (1 mg/mL)
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Objective: Create a particle-free, sterile solution compatible with physiological pH.

Vehicle Preparation:

Prepare 10% PEG400 / 90% Saline (0.9% NaCl).

Rationale: PEG400 acts as a co-solvent to prevent precipitation of the free base if the

local pH at the injection site shifts.

Weighing: Weigh the required amount of YM 60828 (correcting for salt factor: MW_salt /

MW_free_base).

Solubilization:

Add the calculated volume of PEG400 first. Vortex to wet the powder.

Slowly add the Saline while vortexing.

Note: If the pH is < 4.0, adjust carefully to pH 4.5–5.0 using 0.1N NaOH. Do not exceed

pH 6.0 to avoid precipitation.

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Validation: Inspect for particulates under light. The solution must be clear.

Oral (PO) Formulation (3 mg/mL)
Objective: Create a homogenous suspension for gavage.

Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) (400 cP) in distilled water.

Allow to hydrate overnight.

Weighing: Weigh YM 60828 (salt form).

Dispersion (Geometric Dilution):

Place the compound in a mortar.
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Add a small amount of 0.5% MC vehicle to wet the powder and triturate into a smooth

paste (no lumps).

Gradually add the remaining vehicle while mixing.

Homogenization: Transfer to a vial and vortex for 2 minutes.

Stability: Keep the suspension under magnetic stirring during the dosing period to ensure

dose uniformity.

In Vivo Study Protocol (Cynomolgus Monkey)
Study Design
A crossover design is strongly recommended to minimize inter-animal variability, which can be

significant in NHP studies.

Animals: Male Cynomolgus monkeys (

to

), 3–5 kg.

Washout Period: Minimum 1 week between phases (YM 60828

is short, ~1-2 hours, but a 1-week washout ensures complete clearance and recovery of
coagulation factors).

Group Phase 1 Phase 2

A (

)
IV Bolus (1 mg/kg) Oral Gavage (3 mg/kg)

B (

)
Oral Gavage (3 mg/kg) IV Bolus (1 mg/kg)

Dosing & Sampling Procedure
Safety Alert (Anticoagulant): YM 60828 prolongs clotting time (PT/APTT).[1]
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Venipuncture: Apply direct pressure to the puncture site for at least 2 minutes (double the

standard time) after needle withdrawal to prevent hematoma.

Observation: Monitor for signs of internal bleeding (pale gums, lethargy).

Sampling Schedule:

Pre-dose: 0 hr.

Post-dose: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

Blood Processing: Collect into tubes containing Sodium Citrate (preferred for coagulation

studies) or EDTA (acceptable for PK). Centrifuge at 3000 rpm for 10 min at 4°C. Store

plasma at -80°C.

Bioanalytical Method (LC-MS/MS)
Extraction: Protein precipitation with Acetonitrile (containing internal standard).

Column: C18 Reverse Phase (e.g., Waters XBridge).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Detection: MRM mode (positive electrospray ionization).

Data Analysis & Interpretation
Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).

Key Parameters[5][6][7][8]
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Parameter Definition Calculation Method

Maximum plasma

concentration
Observed directly from data.

Time to Observed directly from data.

Area Under the Curve
Linear trapezoidal rule +

extrapolation.

Total Clearance (IV)
Dose (IV) /

.

Volume of Distribution .

(%) Absolute Bioavailability .

Expected Outcomes (Based on Literature)
Bioavailability (

): Expect 20–25%.

Troubleshooting: If

, investigate solubility issues or first-pass metabolism. If

is highly variable, check the homogeneity of the oral suspension.

Clearance: YM 60828 is eliminated renally and via bile.

PD Correlation: Plasma concentrations should correlate with ex vivo prolongation of

Prothrombin Time (PT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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